molecular formula C9H14ClN3 B3040644 1-Phenethylguanidine hydrochloride CAS No. 2235-99-6

1-Phenethylguanidine hydrochloride

Cat. No.: B3040644
CAS No.: 2235-99-6
M. Wt: 199.68 g/mol
InChI Key: AWWYTNWPJVYYMH-UHFFFAOYSA-N
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Description

1-Phenethylguanidine hydrochloride is a chemical compound with the molecular formula C9H14ClN3 and is supplied as a hydrochloride salt to enhance stability . As a member of the guanidine family, it shares a common functional group which is known for its strong chaotropic properties and ability to denature proteins in high concentrations . Recent scientific investigations have highlighted the significant research value of the phenethylguanidine molecular scaffold. Radiolabeled analogs of phenethylguanidine are being actively studied as novel imaging agents for targeting the norepinephrine transporter (NET) . These compounds show potential for use in positron emission tomography (PET) to visualize and quantify cardiac sympathetic nerve density, offering improved kinetic properties over existing tracers . Furthermore, due to their specific uptake via NET, these analogs demonstrate avid accumulation in adrenergic tumors, such as pheochromocytoma and neuroblastoma, making them promising candidates for research in oncology and diagnostic imaging . The synthesis of phenyl-guanidine derivatives can be achieved through various pathways, including the oxidation of thiocarbamide precursors followed by reaction with aniline derivatives . This compound is provided for research applications only and must not be used for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet prior to handling.

Properties

IUPAC Name

2-(2-phenylethyl)guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.ClH/c10-9(11)12-7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H4,10,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWYTNWPJVYYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN=C(N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Phenethylguanidine Hydrochloride and Its Structural Analogs

Conventional Organic Synthesis Routes

The synthesis of 1-phenethylguanidine and its structural variants is primarily achieved through established organic chemistry reactions that construct the guanidine (B92328) moiety. These methods involve the reaction of an amine with a guanylating agent.

Rathke Reaction and Mechanistic Elucidations

The Rathke synthesis is a foundational method for preparing guanidines. The classical approach involves the condensation of a primary or secondary amine with a salt of cyanamide (B42294). A more common variation involves the reaction of an amine with a thiourea (B124793) derivative in the presence of a desulfurizing agent, such as mercury(II) oxide or a carbodiimide (B86325).

For the synthesis of 1-phenethylguanidine, this would typically involve the reaction of phenethylamine (B48288) with a suitable thiourea, followed by desulfurization. The mechanism proceeds through the formation of a carbodiimide intermediate from the thiourea, which is then attacked by the amine. rsc.org The choice of reagents and conditions can be adapted to accommodate various functional groups on the starting materials.

Multi-Step Condensation and Hydrogenolysis Strategies

Complex guanidine-containing molecules are often assembled using multi-step sequences that may involve condensation and subsequent deprotection steps like hydrogenolysis. nih.gov For instance, a synthetic route could begin with the Sonogashira coupling of a protected amino-pyridine with a terminal alkyne, followed by catalytic hydrogenation to yield a phenethyl-substituted aminopyridine intermediate. nih.gov This intermediate is then subjected to a guanylation reaction. nih.gov

Hydrogenolysis is frequently employed to remove protecting groups, such as benzyl (B1604629) or benzyloxycarbonyl (Cbz) groups, which are often used to mask reactive amine or guanidine functionalities during the synthesis. This strategy allows for the selective modification of different parts of the molecule.

Chloro-formamidine Mediated Guanidine Synthesis

Chloroformamidinium salts serve as effective guanylating agents. google.com These reagents are typically prepared by treating lime nitrogen (calcium cyanamide) with a hydrohalic acid like hydrochloric acid. google.com The resulting chloroformamidinium hydrochloride is a stable, crystalline solid that can be isolated and stored. google.comnih.gov

The synthesis of a substituted guanidine is achieved by reacting the chloroformamidinium salt with a primary or secondary amine. In the case of 1-phenethylguanidine, phenethylamine would be reacted with chloroformamidinium hydrochloride. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the formamidinium salt, leading to the displacement of the chlorine atom and formation of the guanidinium (B1211019) product.

Reactants Reagent Product Reference
PhenethylamineChloroformamidinium hydrochloride1-Phenethylguanidine hydrochloride google.com

Table 1: Chloro-formamidine Mediated Synthesis

Dicyandiamide-Based Preparations

Dicyandiamide (B1669379) (DCDA) is an inexpensive and widely available starting material for the synthesis of biguanides and, subsequently, guanidines. google.com The reaction of an amine hydrochloride salt with DCDA typically yields a biguanide (B1667054). For example, reacting phenethylamine hydrochloride with DCDA would produce 1-phenethylbiguanide.

The process often involves heating the reactants together, sometimes in the presence of a solvent. google.com While this method directly produces a biguanide analog, further chemical transformations would be required to convert the biguanide into a monosubstituted guanidine. Patent literature describes the synthesis of various guanidine derivatives, such as triaminoguanidine hydrochloride, from DCDA by reacting it with hydrazine (B178648) salts. google.com

Reactants Conditions Product Type Reference
Amine HydrochlorideDicyandiamideHeatBiguanide
DicyandiamideHydrazine Hydrochloride, Hydrazine Hydrate80-90°CTriaminoguanidine Hydrochloride

Table 2: Dicyandiamide-Based Syntheses

N-Alkylation and N-Methylation Protocols

Instead of building the guanidine core, existing guanidine structures can be modified through N-alkylation or N-methylation to produce structural analogs. mdpi.com Guanidines can be alkylated using various electrophiles, including alkyl halides. mdpi.comresearchgate.net However, controlling the site of alkylation on an unsymmetrically substituted guanidine can be challenging, often leading to a mixture of products. mdpi.com

To achieve better selectivity, protecting groups are often employed. nih.gov For instance, carbamate-protected guanidines can be efficiently alkylated under phase-transfer catalysis conditions. acs.orgepa.gov This method involves deprotonation of the protected guanidine, followed by reaction with an alkyl halide. acs.orgepa.gov Catalytic methods using iridium or ruthenium complexes have also been developed for the N-alkylation of amines with alcohols, which could be adapted for guanidine synthesis or modification. nih.gov These reactions offer an atom-economical route to N-alkylated products. nih.gov

Method Reagents/Catalysts Key Feature Reference
Phase-Transfer CatalysisAlkyl Halide, Tetrabutylammonium SaltAlkylation of protected guanidines acs.org, epa.gov
Metal-Catalyzed AlkylationAlcohols, NHC-Ir(III) or NHC-Ru(II) complexesAtom-economical N-alkylation nih.gov

Table 3: N-Alkylation Protocols

Radiosynthetic Strategies for Isotopic Labeling

The synthesis of isotopically labeled 1-phenethylguanidine analogs, for use in techniques like Positron Emission Tomography (PET), requires specialized radiosynthetic strategies. These methods aim to incorporate a short-lived positron-emitting isotope, such as Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min), into the target molecule.

A common strategy involves the late-stage introduction of the radionuclide. For example, a precursor molecule could be synthesized and then reacted with a radiolabeled synthon. To synthesize N-(2-[¹⁸F]fluoropropionyl)-L-glutamic acid ([¹⁸F]FPGLU), a similar approach was used, achieving a decay-corrected radiochemical yield of 30±10%. nih.gov

For ¹¹C-labeling of a 1-phenethylguanidine analog, one could potentially use [¹¹C]methyl iodide to methylate a suitable precursor, such as a protected guanidine or an amine that is subsequently converted to the guanidine. Another approach would be to synthesize a radiolabeled guanylating agent, such as [¹¹C]cyanamide, and react it with phenethylamine. The choice of strategy depends on the desired labeling position, the stability of the precursors, and the need for rapid synthesis and purification due to the short half-lives of the isotopes.

Carbon-11 Labeling Techniques for Phenethylguanidines

The primary method for synthesizing Carbon-11 labeled phenethylguanidines involves a multi-step process utilizing [¹¹C]cyanogen bromide ([¹¹C]CNBr) as the key electrophilic labeling precursor. nih.govresearchgate.netnih.gov The synthesis begins with the production of [¹¹C]carbon dioxide ([¹¹C]CO₂) in a cyclotron, which is then converted to [¹¹C]hydrogen cyanide ([¹¹C]HCN). nih.govmdpi.com The [¹¹C]HCN is subsequently transformed into [¹¹C]CNBr. nih.gov

The radiolabeling reaction proceeds by treating the corresponding phenethylamine precursor with the freshly prepared [¹¹C]CNBr. nih.gov This reaction is typically carried out in a borate (B1201080) buffer solution at a pH of 8.0, leading to the formation of a [¹¹C]cyanamide intermediate. nih.govnih.gov This intermediate is then converted to the final [¹¹C]phenethylguanidine product by treatment with ammonia (B1221849), often using a solution of ammonium (B1175870) chloride in ammonium hydroxide (B78521) at elevated temperatures (e.g., 140 °C) under pressure. nih.govnih.gov This method demonstrates broad substrate scope and is tolerant of unprotected hydroxyl (OH) and amine (NH) functional groups. nih.gov

Fluorine-18 Labeling Strategies for Hydroxyphenethylguanidines

Fluorine-18 is a highly favored radioisotope for PET due to its longer half-life (109.7 min) compared to Carbon-11 (20.4 min), which allows for more complex synthetic procedures and longer imaging times. mdpi.comnih.gov The strategies for labeling hydroxyphenethylguanidines with Fluorine-18 often involve nucleophilic aromatic substitution reactions.

A significant advancement in the synthesis of [¹⁸F]fluoro-hydroxyphenethylguanidines involves nucleophilic aromatic [¹⁸F]fluorination of a protected diaryliodonium salt precursor. nih.gov This approach was developed to overcome the impracticality of earlier multi-step methods for routine clinical production. nih.gov The precursor contains a guanidinyl group protected with multiple tert-butoxycarbonyl (Boc) groups, such as an N,N',N'',N''-tetrakis-Boc protected guanidinyliodonium salt. nih.gov

The ¹⁸F-labeling is achieved by reacting the diaryliodonium salt precursor with [¹⁸F]fluoride. nih.gov This is followed by a single, efficient deprotection step to remove the Boc groups and yield the final radiolabeled product. nih.gov This method has proven reliable for producing compounds like 4-[¹⁸F]fluoro-m-hydroxyphenethylguanidine ([¹⁸F]4F-MHPG) and its isomer 3-[¹⁸F]fluoro-p-hydroxyphenethylguanidine ([¹⁸F]3F-PHPG) with good yields and high specific activities suitable for clinical studies. nih.gov

To streamline the production of [¹⁸F]fluoro-hydroxyphenethylguanidines, automated "one-pot" or two-step, single-pot procedures have been developed. nih.gov These methods are designed for implementation in automated radiosynthesis modules, such as a TRACERlab FXFN. nih.gov The process begins with the incorporation of the [¹⁸F]fluoride ion into the protected diaryliodonium salt precursor. nih.gov This initial step is followed by acid-mediated deprotection of the intermediate in the same reaction vessel. nih.gov This one-pot, two-step process simplifies the synthesis, reduces manual intervention, and provides a more efficient and reliable production of the final radiotracer compared to complex multi-pot strategies. nih.govnih.gov

Optimization of Synthetic Yields and Reaction Conditions

Optimizing reaction conditions is crucial for maximizing the radiochemical yield (RCY) and specific activity of the final product, especially given the short half-lives of the isotopes involved.

For Carbon-11 labeling , the synthesis of [¹¹C]phenethylguanidines from [¹¹C]CO₂ results in corrected radiochemical yields ranging from 2.5% to 6%. nih.gov The reaction of the phenethylamine precursor with [¹¹C]CNBr is performed at 80 °C for 5 minutes, followed by guanylation with an ammonia solution at 140 °C for 8 minutes. nih.gov These conditions produce the final compounds with high specific activities, often exceeding 500 Ci/mmol at the end of synthesis (EOS). nih.gov

For Fluorine-18 labeling , the two-step, one-pot synthesis using a diaryliodonium salt precursor has been optimized to provide good radiochemical yields. nih.gov The nucleophilic fluorination step is typically performed at 150 °C for 5 minutes in a solvent like dimethylformamide (DMF). nih.govuni-tuebingen.de This automated approach has proven to be a reliable method for producing sufficient quantities of [¹⁸F]fluoro-hydroxyphenethylguanidines for clinical PET studies. nih.gov

Table 1: Optimized Reaction Conditions for Radiolabeled Phenethylguanidines

IsotopeLabeling MethodPrecursorKey Reagents & ConditionsRadiochemical Yield (RCY)
¹¹C From [¹¹C]CNBrPhenethylamine analog1. [¹¹C]CNBr, Borate Buffer (pH 8.0), 80°C, 5 min2. 35% NH₄Cl/NH₄OH, 140°C, 8 min2.5 - 6% (from [¹¹C]CO₂) nih.govnih.gov
¹⁸F Nucleophilic Aromatic SubstitutionN,N',N'',N''-tetrakis-Boc protected guanidinyliodonium salt1. Cs[¹⁸F]F, DMF, 150°C, 5 min2. Acid deprotectionGood nih.gov

Advanced Purification Techniques for Synthesized Guanidines

The purification of the synthesized radiolabeled guanidines is a critical final step to ensure the product is free of chemical and radiochemical impurities before use. The standard and most effective method for purifying both [¹¹C]phenethylguanidines and [¹⁸F]fluoro-hydroxyphenethylguanidines is reversed-phase high-performance liquid chromatography (HPLC) . nih.govnih.gov This technique effectively separates the desired radiolabeled product from unreacted precursors and synthesis byproducts, resulting in high purity levels. nih.gov For [¹¹C]phenethylguanidines, HPLC purification achieves both radiochemical and chemical purities greater than 98%. nih.gov

For other types of guanidine-containing molecules, such as deoxyribonucleic guanidines (DNGs), more specialized techniques have been adapted. One such method is preparative acetic acid urea (B33335) polyacrylamide gel electrophoresis (AU-PAGE) . nih.gov This technique, originally developed for separating highly-positively charged proteins, is effective for purifying charged DNG oligomers. nih.gov While not standard for small molecules like phenethylguanidine, it represents an advanced purification strategy within the broader class of guanidine compounds.

Elucidation of Reaction Mechanisms and Chemical Transformations

Detailed Mechanistic Pathways of Guanidine (B92328) Formation

The formation of the guanidine moiety in 1-phenethylguanidine from a primary amine like phenethylamine (B48288) involves the addition of a guanylating agent. The common methods proceed through a nucleophilic attack by the amine on an electrophilic carbon atom of the guanylating agent.

The synthesis of guanidines is fundamentally a process of C-N bond formation. In the case of 1-phenethylguanidine, the nitrogen atom of phenethylamine acts as a nucleophile, attacking the electrophilic carbon of a guanylating agent. Amidine derivatives are key intermediates or are structurally related to the reagents used in this transformation. Guanidines themselves can be considered aza-substituted amidines and exhibit strong nucleophilic character. nih.gov

A common and illustrative method for the synthesis of guanidines involves the reaction of an amine with a cyanamide (B42294). In this pathway, the phenethylamine attacks the carbon atom of the cyanamide, leading to the formation of the guanidine. This reaction can be catalyzed by acids, which protonate the cyanamide, increasing its electrophilicity.

Another important route involves the use of S-alkylisothioureas. In this case, the phenethylamine attacks the carbon of the S-alkylisothiourea, leading to the displacement of a thiol as a leaving group. This method is advantageous due to the relatively mild reaction conditions and the commercial availability of various S-alkylisothiourea salts.

The synthesis of guanidines often proceeds through reactive intermediates that facilitate the guanylation of the amine. Two prominent intermediates are carbodiimides and S-alkylisothiouronium salts.

Carbodiimide (B86325) Intermediates: Carbodiimides (RN=C=NR) are highly reactive species that can be attacked by amines to form guanidines. In the context of synthesizing 1-phenethylguanidine, a carbodiimide can be formed in situ from a thiourea (B124793) precursor through desulfurization, often promoted by a metal salt like mercury(II) chloride. The phenethylamine then attacks the central carbon atom of the carbodiimide, which is highly electrophilic. This is followed by proton transfer to yield the guanidine and a urea (B33335) derivative as a byproduct. sigmaaldrich.comsigmaaldrich.com The general mechanism is as follows:

Activation of Thiourea: A thiourea derivative is activated, often by a metal salt, to facilitate the elimination of a sulfur-containing species.

Formation of Carbodiimide: The activated thiourea eliminates the sulfur-containing group to form a carbodiimide intermediate.

Nucleophilic Attack: Phenethylamine attacks the electrophilic carbon of the carbodiimide.

Proton Transfer: A proton transfer step yields the final guanidine product.

S-Alkylisothiouronium Salt Intermediates: The reaction of a thiourea with an alkylating agent, such as an alkyl halide, generates an S-alkylisothiouronium salt. This salt is a stable but reactive intermediate. The S-alkyl group is a good leaving group, and the carbon atom of the isothiourea is susceptible to nucleophilic attack by an amine. In the synthesis of 1-phenethylguanidine, phenethylamine would attack the S-alkylisothiouronium salt, leading to the displacement of the alkylthiol and formation of the desired guanidine. mdpi.com

IntermediatePrecursorKey Reaction StepLeaving Group
CarbodiimideThioureaNucleophilic attack by amineUrea derivative
S-Alkylisothiouronium SaltThiourea and Alkyl HalideNucleophilic displacementAlkylthiol

Mechanistic Insights into Derivatization Reactions

Derivatization of 1-phenethylguanidine is often necessary for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), to increase its volatility and thermal stability. The guanidino group contains reactive N-H bonds that can be readily acylated.

A common derivatizing agent for amines and related compounds is trifluoroacetic anhydride (B1165640) (TFAA). sigmaaldrich.comsigmaaldrich.com The mechanism of derivatization of 1-phenethylguanidine with TFAA involves the nucleophilic attack of the nitrogen atoms of the guanidine group on the highly electrophilic carbonyl carbon of the anhydride. This is an acylation reaction.

The reaction proceeds as follows:

Nucleophilic Attack: One of the nitrogen atoms of the guanidine moiety attacks a carbonyl carbon of TFAA.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Elimination of Leaving Group: The trifluoroacetate (B77799) anion is eliminated as a leaving group.

Deprotonation: A base, which can be another molecule of the guanidine or an added non-nucleophilic base, removes a proton from the nitrogen atom, yielding the trifluoroacetylated guanidine.

This process can potentially occur at more than one of the N-H positions on the guanidine group, leading to mono-, di-, or tri-substituted products depending on the reaction conditions. The resulting derivative is more volatile and suitable for GC-MS analysis. researchgate.net

Theoretical Studies of Degradation Pathways under Stress Conditions

Hydrolytic Degradation: Under hydrolytic stress, particularly in alkaline conditions, the guanidinium (B1211019) cation can be susceptible to degradation. Density functional theory (DFT) studies on guanidinium-containing compounds suggest that hydroxide (B78521) ions can attack the central carbon atom of the guanidinium group. nih.gov This nucleophilic attack would lead to the formation of a tetrahedral intermediate, which can then break down to form urea and ammonia (B1221849), or in the case of a substituted guanidine, an amine. For 1-phenethylguanidine, this would likely lead to the formation of phenethylamine and urea. Theoretical studies on the hydrolysis of other amidine-containing compounds also indicate that water-assisted mechanisms, where water molecules participate in the proton transfer steps, can lower the activation energy barriers for hydrolysis. nih.govnih.gov

Thermal Degradation: At elevated temperatures, as might be encountered during certain analytical procedures or in formulation processes, 1-phenethylguanidine can undergo thermal degradation. Studies on the thermal degradation of small molecules have shown that compounds with amine and amide functionalities can be susceptible to various reactions, including cyclization, elimination, and fragmentation. nih.gov For 1-phenethylguanidine, potential thermal degradation pathways could include the elimination of ammonia to form a cyclic amidine or fragmentation of the phenethyl side chain. Computational studies on the degradation of nitroguanidine (B56551) have shown that the formation of cyanamide and ammonia is a key thermochemical degradation step. nih.gov A similar pathway could be envisioned for 1-phenethylguanidine, leading to phenethylcyanamide and ammonia.

Stress ConditionProposed MechanismPotential Degradation Products
Alkaline HydrolysisNucleophilic attack by hydroxidePhenethylamine, Urea
Acidic HydrolysisProtonation followed by nucleophilic attack by waterPhenethylamine, Urea
Thermal StressElimination and fragmentationPhenethylcyanamide, Ammonia, Styrene

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 1-Phenethylguanidine hydrochloride. Both ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon frameworks, respectively. nih.govchemicalbook.com

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (around 7.2-7.4 ppm). The two methylene (B1212753) (-CH₂-) groups of the phenethyl moiety would present as two distinct triplets, a result of spin-spin coupling with each other. The protons on the nitrogen atoms of the guanidine (B92328) group are exchangeable and may appear as broad signals.

The ¹³C NMR spectrum provides information on each unique carbon atom in the structure. nih.gov The spectrum would show signals for the aromatic carbons, with the carbon attached to the ethyl group appearing at a different chemical shift from the others. Two signals would correspond to the aliphatic carbons of the ethyl chain. A key signal in the downfield region (around 158-160 ppm) is characteristic of the sp²-hybridized carbon atom within the guanidinium (B1211019) group. nih.gov Complete assignment of these signals can be achieved using two-dimensional NMR techniques. nih.gov

Table 1: Predicted NMR Spectral Data for 1-Phenethylguanidine

Nucleus Structural Unit Predicted Chemical Shift (ppm) Expected Multiplicity
¹H Aromatic C-H ~7.2-7.4 Multiplet
¹H -CH₂-Ar ~2.8-3.0 Triplet
¹H -CH₂-N ~3.4-3.6 Triplet
¹H N-H Variable (Broad) Singlet
¹³C Aromatic C ~126-139 -
¹³C -CH₂-Ar ~36 -
¹³C -CH₂-N ~43 -

Mass Spectrometry (MS) Applications in Compound Identification

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of this compound, as well as to assess its purity.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula of a compound. For 1-Phenethylguanidine, the monoisotopic mass of the free base is 205.265 g·mol⁻¹ wikipedia.org. The hydrochloride salt has a molecular weight of approximately 241.72 g/mol . nih.govdrugbank.comscbt.com HRMS can measure the mass of the protonated molecule [M+H]⁺ with exceptional precision, allowing for the unambiguous determination of its elemental formula (C₁₀H₁₆N₅⁺). This high level of accuracy helps to differentiate the compound from other molecules that may have the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for the separation, identification, and quantification of 1-Phenethylguanidine in various samples, confirming its identity and purity. nih.gov In a typical LC-MS analysis, the compound is first separated from impurities on a reversed-phase HPLC column. sielc.commdpi.com The eluent from the chromatography column is then introduced into the mass spectrometer, which serves as a highly specific and sensitive detector. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to look for the specific mass-to-charge ratio (m/z) of the protonated 1-Phenethylguanidine molecule, or in tandem mass spectrometry (MS/MS) mode to monitor specific fragmentation patterns for even greater selectivity. nih.govijpsonline.com This method is robust for detecting the compound in complex matrices like dietary supplements. nih.gov

Ion Mobility-Mass Spectrometry (IM-MS) offers an additional dimension of analysis by separating ions based not only on their mass-to-charge ratio but also on their size, shape, and charge. chromatographyonline.comnih.gov This technique provides insights into the three-dimensional structure of the ion in the gas phase. For the protonated 1-Phenethylguanidine ion [M+H]⁺, an experimental collision cross-section (CCS) value has been determined to be 145.7 Ų. nih.gov The CCS is a physical parameter that represents the effective area of the ion as it moves through a buffer gas in the instrument. rsc.org This value is a characteristic feature of the ion's conformation and can be used in conjunction with computational modeling to study its solution-phase structure and flexibility. acs.orgrsc.org

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nih.govchemicalbook.com The IR spectrum provides a unique molecular fingerprint for the compound.

The spectrum of this compound displays several characteristic absorption bands. The N-H bonds of the guanidinium group give rise to stretching vibrations in the region of 3100-3400 cm⁻¹. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group appear just below 3000 cm⁻¹. A strong absorption band around 1650 cm⁻¹ is attributable to the C=N stretching of the guanidinium moiety. Bending vibrations for the aromatic ring (C=C) and N-H groups also appear in the fingerprint region of the spectrum (below 1600 cm⁻¹).

Table 2: Characteristic Infrared Absorption Bands for this compound

Functional Group Type of Vibration Expected Wavenumber (cm⁻¹)
N-H (Guanidinium) Stretch 3100 - 3400
C-H (Aromatic) Stretch > 3000
C-H (Aliphatic) Stretch < 3000
C=N (Guanidinium) Stretch ~1650
C=C (Aromatic) Stretch/Bend ~1450 - 1600

X-ray Crystallography of 1-Phenethylguanidinium Salts and Host-Guest Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. While a standalone crystal structure for this compound is not prominently reported, its structural characteristics have been investigated through the formation of host-guest complexes. nih.gov

In such studies, the 1-Phenethylguanidinium cation acts as a "guest" molecule that is encapsulated within a larger "host" molecule, such as a β-cyclodextrin or a calixarene. nih.govnih.gov X-ray diffraction analysis of these crystalline complexes reveals the precise conformation adopted by the 1-Phenethylguanidinium ion. It details specific bond lengths, bond angles, and torsional angles. Furthermore, this technique elucidates the non-covalent interactions, primarily hydrogen bonds and van der Waals forces, between the guest cation and the host molecule. The guanidinium group, with its multiple N-H donors, is particularly adept at forming strong hydrogen bonds that stabilize the complex.

Single-Crystal X-ray Diffraction for Solid-State Structures

The analysis revealed that the asymmetric unit of the crystal lattice contains two independent molecules of 1-phenethylguanidinium chloride. These two molecules exhibit distinct conformations, particularly in the biguanide (B1667054) portion of the structure. iucr.org This conformational difference underscores the molecule's flexibility and the influence of the crystal packing environment on its final structure.

The crystallographic data for a related compound, guanidinium chloride, is presented below to illustrate typical parameters obtained from such studies.

ParameterValueReference
Crystal SystemOrthorhombic researchgate.net
Space GroupPbca researchgate.net
a (Å)9.184 researchgate.net
b (Å)13.039 researchgate.net
c (Å)7.765 researchgate.net
Carbon-Nitrogen bond distance (average, Å)1.323 researchgate.net

Analysis of Protonation States and Intermolecular Interactions

The guanidine group is strongly basic and exists in its protonated form, the guanidinium ion, at physiological pH. wikipedia.org X-ray diffraction studies on 1-phenethylguanidinium chloride have confirmed the protonation of the biguanide moiety, which leads to a rearrangement of protons within this functional group. iucr.org This protonation is crucial for the compound's ability to engage in a variety of intermolecular interactions.

The crystal structure is stabilized by an extensive network of hydrogen bonds. The two independent protonated molecules of 1-phenethylguanidinium form a dimer through two intermolecular N-H···N hydrogen bonds. iucr.org Specifically, these interactions are observed between N14 and N12' (2.991 Å) and between N15' and N12 (3.002 Å). iucr.org

Characterization of Host-Guest Complexation with Supramolecular Receptors

The protonated guanidinium group is an excellent guest for various supramolecular receptors due to its positive charge, planarity, and ability to act as a multiple hydrogen bond donor. While specific studies on the host-guest chemistry of this compound are not widely reported, the well-established recognition of the guanidinium moiety provides a strong basis for its potential in this area.

Guanidinium-containing compounds are known to bind to receptors featuring negatively charged groups, such as carboxylates and phosphates, mimicking biological recognition events. tum.detum.de For instance, bicyclic guanidinium compounds have been shown to bind p-nitrobenzoate and acetate. tum.detum.de The interaction is often a combination of hydrogen bonding and ion pairing.

Furthermore, the guanidinium cation can participate in cation-π interactions with aromatic systems. Theoretical studies have shown that guanidinium can form stable complexes with aromatic amino acids like phenylalanine, histidine, tryptophan, and tyrosine, involving both hydrogen bonds and cation-π interactions. nih.gov This suggests that this compound could interact with receptors containing aromatic cavities.

Specialized receptors, such as phosphocavitands, have demonstrated selective complexation of arginine, where the guanidinium side chain is the primary recognition motif. acs.org Similarly, molecular clips containing guanidine groups have exhibited high affinity for aromatic guest molecules. rsc.org These examples highlight the versatility of the guanidinium group in supramolecular chemistry and suggest that this compound would be a suitable guest for a range of synthetic receptors.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Methodological Frameworks for SAR Elucidation

The elucidation of Structure-Activity Relationships (SAR) is a cornerstone of drug discovery, providing a roadmap for optimizing lead compounds. oncodesign-services.com The process for compounds like 1-phenethylguanidine hydrochloride typically involves a systematic and iterative approach. oncodesign-services.com

At its core, the SAR methodology relies on the synthesis of a series of analogs, where specific parts of the 1-phenethylguanidine scaffold are systematically modified. oncodesign-services.com Each of these new molecules then undergoes biological testing to measure a specific activity, such as receptor binding or enzyme inhibition. oncodesign-services.com By comparing the activity of these analogs to the parent compound, researchers can deduce the importance of different structural features. oncodesign-services.com

A key strategy in SAR studies is the R-group decomposition, where a common molecular scaffold is identified, and the effects of various substituents (R-groups) at different positions are evaluated. nih.gov This allows for a focused investigation into how different chemical groups impact the molecule's interaction with its biological target. nih.gov

In silico, or computational, methods play an increasingly vital role in characterizing SAR. nih.gov These techniques can model and predict the biological activity of novel compounds based on their chemical structures, accelerating the discovery process. oncodesign-services.com It is the integration of synthetic chemistry, biological testing, and computational analysis that provides a comprehensive understanding of the SAR for a given compound series. nih.gov

Influence of Phenethyl Moiety Modifications on Research Outcomes

The phenethyl group is a critical pharmacophoric element in many biologically active compounds. Modifications to this moiety in analogs of 1-phenethylguanidine can significantly alter their interaction with biological targets, leading to a wide range of research outcomes.

Aromatic Ring Substituent Effects on Biological Activity

The nature and position of substituents on the aromatic ring of the phenethyl moiety can profoundly influence the biological activity of phenethylguanidine analogs. These effects are primarily governed by the interplay of electronic and steric factors. libretexts.orglibretexts.org

Research into various classes of compounds has demonstrated that even subtle changes to aromatic substituents can lead to significant shifts in potency and selectivity. For example, in a series of YC-1 derivatives, compounds with electron-withdrawing groups on the phenyl ring exhibited higher inhibitory activity compared to those with electron-donating groups. nih.gov

The following table illustrates the general effects of common aromatic ring substituents, which can be extrapolated to understand their potential impact on the activity of 1-phenethylguanidine analogs.

SubstituentElectronic EffectPotential Impact on Activity
-CH₃ (Methyl)Electron-donating (weak)May enhance activity through favorable hydrophobic interactions.
-OCH₃ (Methoxy)Electron-donating (strong)Can increase activity by donating electron density.
-Cl (Chloro)Electron-withdrawing (inductive), Electron-donating (resonance)Can have mixed effects; often enhances membrane permeability.
-NO₂ (Nitro)Electron-withdrawing (strong)Typically decreases activity by reducing electron density.
-CN (Cyano)Electron-withdrawing (strong)Often leads to a decrease in activity.

Aliphatic Chain Alterations and Their Impact

Modifications can include:

Chain Length: Increasing or decreasing the number of carbon atoms in the chain can alter the distance between the aromatic ring and the guanidine (B92328) moiety. This can impact how the molecule fits into a binding pocket.

Branching: Introducing alkyl groups on the aliphatic chain can introduce steric hindrance and may also create new chiral centers, leading to stereoselective biological activity.

Rigidification: Incorporating the chain into a cyclic system can restrict the molecule's conformational freedom. This can be advantageous if the rigid conformation is the one required for optimal binding, but detrimental otherwise.

Studies on other classes of compounds have shown that such modifications can have a profound impact. For example, in a series of guanidine derivatives, replacing a flexible seven-carbon chain with a more rigid p-phenylene or 1,4-cyclohexylene group led to a significant change in pharmacological activity, shifting the compounds' selectivity between different receptor subtypes. nih.gov

Guanidine Core Modifications and Bioisosteric Replacements

The guanidine group is a highly basic and polar functional group that often plays a crucial role in the biological activity of compounds like 1-phenethylguanidine. nih.gov Its ability to exist as a protonated, positively charged species at physiological pH allows it to form strong ionic interactions with negatively charged residues, such as aspartate or glutamate, in a biological target. nih.gov

However, the high basicity of the guanidine group can also be a liability in drug development, potentially leading to poor oral bioavailability and other undesirable pharmacokinetic properties. nih.gov Consequently, a key strategy in the medicinal chemistry of guanidine-containing compounds is the modification of the guanidine core or its replacement with a bioisostere. nih.gov

For the guanidine group, a common bioisosteric replacement is the acylguanidine moiety. nih.gov In this case, an acyl group is attached to one of the nitrogen atoms of the guanidine. This modification significantly reduces the basicity of the guanidine core, yet in many cases, the acylguanidine can still participate in the key interactions required for biological activity. nih.gov Studies on neuropeptide Y receptor antagonists have shown that argininamide-type compounds with N(G)-acylated guanidine groups retained or even exceeded the antagonistic activity of the parent compounds. nih.gov

Another potential bioisostere for the guanidine group is 2-aminoimidazoline. This cyclic structure maintains some of the key features of the guanidine group, including the ability to be protonated and participate in hydrogen bonding and ionic interactions.

The following table summarizes some potential bioisosteric replacements for the guanidine group and their general properties.

Original GroupBioisosteric ReplacementKey Properties
GuanidineAcylguanidineReduced basicity, can still form key interactions. nih.gov
Guanidine2-AminoimidazolineCyclic structure, maintains key interaction points.
GuanidineTriazoleAromatic, can participate in hydrogen bonding.

Computational and Predictive Models in QSAR

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are powerful tools in drug discovery, enabling the prediction of the activity of novel compounds and providing insights into the structural features that are most important for activity. nih.gov

The development of a QSAR model begins with a dataset of compounds for which the biological activity has been experimentally determined. nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov

A wide variety of statistical methods can then be used to build a mathematical model that relates the descriptors to the biological activity. nih.gov These methods can range from simple linear regression to more complex machine learning algorithms like support vector machines and neural networks. nih.gov

A crucial aspect of QSAR modeling is validation. nih.gov The predictive power of the model must be rigorously assessed to ensure that it can accurately predict the activity of new compounds that were not used in its development. nih.gov This is typically done by dividing the initial dataset into a training set, used to build the model, and a test set, used to evaluate its predictive performance. nih.gov

For phenethylguanidine analogs, QSAR models could be developed to predict their activity based on descriptors that quantify the properties of the aromatic ring substituents, the length and branching of the aliphatic chain, and the properties of the guanidine group or its bioisosteres. For example, a 3D-QSAR study on acyl guanidine analogs as BACE1 inhibitors found that the presence of an acyl guanidine and an amide group were important for potent activity, and that the introduction of small hydrophobic groups on the phenyl ring could increase biological activity. researchgate.net

The insights gained from QSAR models can guide the design of new analogs with improved potency and selectivity, thereby accelerating the process of drug discovery and development. nih.gov

Biochemical and Molecular Interaction Research in Vitro and Theoretical

Enzymatic Interaction and Inhibition Studies

The guanidine (B92328) moiety is a key functional group in numerous molecules of medical and biological interest, contributing significantly to their chemical, physicochemical, and pharmacological properties. As such, guanidine-containing compounds, including 1-phenethylguanidine and its structural relatives, have been the subject of extensive research to elucidate their interactions with various enzymatic systems. These studies have revealed that guanidine derivatives can act as inhibitors for a wide range of enzymes, a property that underpins many of their therapeutic applications. nih.gov

Research has demonstrated that phenethylbiguanide, a compound structurally related to 1-phenethylguanidine, exerts an inhibitory effect on the enzyme pyruvate (B1213749) kinase (EC 2.7.1.40). nih.gov The kinetics of this inhibition are competitive with respect to the divalent metal cation activators of the enzyme, but not the monovalent metal cations. This mechanism of inhibition is similar to that observed with calcium ions (Ca++). nih.gov

Further investigation into the structure-activity relationship has shown that modifications to either the nonpolar phenethyl group or the polar biguanide (B1667054) portion of the molecule lead to a quantitative reduction in its inhibitory efficacy against pyruvate kinase. However, the qualitative nature of the competitive inhibition kinetics remains unchanged. nih.gov Binding studies using radiolabeled [3H]phenethylbiguanide have indicated the presence of approximately 12 binding sites of a single class on each enzyme molecule. Notably, the binding characteristics are not significantly affected by the presence of monovalent or divalent metal cations. nih.gov In contrast, studies with radioactive calcium (⁴⁵Ca++) and manganese (⁵⁴Mn++) have identified about four metal binding sites per enzyme molecule, and it was shown that phenethylbiguanide is capable of displacing these metal cations from the enzyme. nih.gov

While the direct competitive inhibition with metal cofactors is a key finding, the possibility of allosteric interactions at other sites has also been considered, especially in the context of other inhibitors of pyruvate kinase. For instance, phenylalanine has been identified as an allosteric inhibitor of muscle pyruvate kinase, suggesting that the enzyme possesses regulatory sites distinct from the active site that can be targeted by small molecules. nih.govnih.gov

Table 1: Inhibition of Pyruvate Kinase by Phenethylbiguanide
ParameterFindingReference
Inhibition KineticsCompetitive with divalent metal cation activators (e.g., Mn++) nih.gov
Binding Sites (Phenethylbiguanide)Approximately 12 sites per enzyme molecule nih.gov
Binding Sites (Metal Cations)Approximately 4 sites per enzyme molecule for Ca++ and Mn++ nih.gov
InteractionDisplaces metal cations from the enzyme nih.gov

The guanidine group is a versatile pharmacophore, and compounds containing this moiety have been found to interact with a diverse array of enzymatic targets. This broad activity spectrum has made guanidine derivatives a significant class of therapeutic agents. nih.gov

Key enzymatic targets for various guanidine-containing molecules include:

Nitric Oxide Synthase (NOS): Guanidine derivatives can act as inhibitors of NOS, an enzyme crucial for the production of nitric oxide, a key signaling molecule. nih.gov

Sodium-Hydrogen Exchangers (NHE): These transporters are also targeted by certain guanidine compounds, which can inhibit their activity. nih.gov

Voltage-Gated Potassium (Kv) Channels: Guanidine compounds have been shown to inhibit Kv channels. The proposed mechanisms of action are multifaceted and may involve interactions with the negatively charged phosphate (B84403) groups of membrane phospholipids, thereby altering the surface potential, or binding at the protein-lipid interface. nih.gov

The exploration of these and other enzymatic targets continues to be an active area of research, aiming to develop novel drugs for a wide range of conditions, including central nervous system disorders, inflammation, and cardiovascular diseases. nih.govrsc.org

Table 2: Selected Enzymatic Targets of Guanidine-Containing Compounds
Enzyme/Protein TargetEffect of Guanidine CompoundsReference
Nitric Oxide Synthase (NOS)Inhibition nih.gov
Sodium-Hydrogen Exchangers (NHE)Inhibition nih.gov
Voltage-Gated Potassium (Kv) ChannelsInhibition nih.gov
Pyruvate KinaseInhibition (by phenethylbiguanide) nih.gov

Investigation of Transporter Protein Interactions

The interaction of phenethylguanidines with transporter proteins, particularly those involved in neurotransmitter reuptake, represents a critical area of their pharmacological activity. These interactions can significantly modulate neuronal signaling.

The norepinephrine (B1679862) transporter (NET), a member of the solute carrier 6 (SLC6) family, is a key protein responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons. salilab.orgnih.gov This process is crucial for terminating noradrenergic signaling and maintaining norepinephrine homeostasis. salilab.org The NET is a well-established target for various drugs, including antidepressants and psychostimulants. salilab.org

Research combining computational screening with experimental validation has identified phenformin (B89758) (phenethylbiguanide) as an inhibitor of the norepinephrine transporter. salilab.org This finding suggests that the phenethylguanidine scaffold can interact with and modulate the function of NET. The inhibition of norepinephrine reuptake by these compounds can lead to increased concentrations of norepinephrine in the synapse, potentially explaining some of their physiological effects. salilab.org

To experimentally validate the findings from computational models, in vitro competitive cellular uptake assays are commonly employed. salilab.orgnih.gov These assays typically use cell lines that express the transporter of interest, such as human embryonic kidney (HEK) cells or Madin-Darby canine kidney (MDCK) cells engineered to express human NET. salilab.orgeurofinsdiscovery.com

The principle of these assays involves measuring the uptake of a radiolabeled substrate, such as [³H]norepinephrine, into the cells in the presence and absence of the test compound. salilab.orgeurofinsdiscovery.com A reduction in the accumulation of the radiolabeled substrate inside the cells indicates that the test compound is inhibiting the transporter's function. By testing a range of concentrations of the inhibitor, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC₅₀) can be determined. bioivt.com In the study identifying phenformin as a NET inhibitor, it demonstrated a significant inhibition of [³H]norepinephrine uptake in HEK cells. salilab.org

Table 3: Experimental Data for NET Inhibition by Phenformin
CompoundAssay SystemActivityReference
Phenformin[³H]norepinephrine uptake in NET-expressing HEK cellsIdentified as a NET inhibitor salilab.org

Computational modeling plays a pivotal role in identifying and understanding the interactions between ligands and transporter proteins like NET. Given the challenges in crystallizing membrane proteins, homology modeling is a valuable tool. A comparative structural model of NET was constructed based on the atomic structure of a prokaryotic homolog, the leucine (B10760876) transporter (LeuT). salilab.org

This model of the NET binding site was then used for virtual screening of a large library of existing drugs. salilab.org The screening process involves docking candidate molecules into the modeled binding pocket and scoring their potential binding affinity. Compounds that receive favorable scores are selected for experimental validation. The successful identification of phenformin as a NET inhibitor through this virtual screening approach highlights the predictive power of computational modeling, even when the sequence identity between the target and the template structure is relatively low. salilab.org The docking studies suggested that the amine group of ligands can form ionic interactions with key residues like Asp72, while other parts of the molecule, such as an aromatic ring or an alkyl group, can engage in hydrophobic interactions within the binding site. salilab.org

Norepinephrine Transporter (NET) Targeting by Phenethylguanidines

Modulatory Effects on Cellular Metabolic Pathways (e.g., AMPK activation)

There is a lack of specific studies detailing the direct modulatory effects of 1-phenethylguanidine hydrochloride on cellular metabolic pathways, including the activation of AMP-activated protein kinase (AMPK). Research on the broader class of biguanides, such as phenformin, has established a mechanism of action involving the inhibition of the mitochondrial respiratory chain complex I. spandidos-publications.comwikipedia.org This inhibition leads to an increase in the cellular AMP/ATP ratio, which in turn allosterically activates AMPK. physiology.orgnih.gov Phenformin's activation of AMPK is considered an indirect effect of this mitochondrial action. spandidos-publications.comdrugbank.com

However, without direct experimental evidence for this compound, it is not possible to definitively state its specific mechanism or potency in modulating AMPK or other metabolic pathways. Scientific inquiry has also explored how AMPK activation can influence various downstream processes, including the unfolded protein response (UPR), but these studies have utilized phenformin as the activating agent. nih.gov

Non-covalent Interactions and Supramolecular Chemistry

Detailed research into the non-covalent interactions and supramolecular chemistry of this compound is not available in the reviewed literature. Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, are fundamental to molecular recognition and the formation of larger molecular assemblies. wikipedia.orgnih.gov Supramolecular chemistry explores these interactions in the context of host-guest systems and self-assembly, which are crucial for applications like drug delivery. rsc.orgnih.gov

Specific thermodynamic data, such as enthalpy (ΔH) and entropy (ΔS) changes associated with the binding of this compound to biological targets or host molecules, are not documented in the available literature. The optimization of drug candidates often involves a detailed thermodynamic analysis to enhance binding affinity and selectivity. nih.govyoutube.com Such analyses provide insight into the driving forces of the binding event, whether it is enthalpically or entropically driven. For instance, studies on other compounds have shown how isothermal titration calorimetry (ITC) can be used to dissect these thermodynamic contributions. nih.gov Without such studies on this compound, a discussion of its binding thermodynamics remains speculative.

There are no published crystal structures or detailed spectroscopic analyses of host-guest complexes involving this compound. Structural analysis, often performed using X-ray crystallography or NMR spectroscopy, is essential for understanding the precise geometry and intermolecular contacts within a supramolecular complex. imc.ac.atnih.gov For example, research on other molecules has detailed how guests can be encapsulated within host cavities like cyclodextrins or cucurbiturils, and how these interactions are stabilized by a network of non-covalent bonds. imc.ac.atnih.gov The absence of such structural data for this compound prevents any meaningful analysis of its potential to form host-guest complexes.

Computational Chemistry and Theoretical Modeling Studies

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govnih.gov This method is instrumental in drug discovery for identifying potential biological targets and elucidating the structural basis of ligand-receptor interactions. nih.govnih.gov For 1-phenethylguanidine, which is structurally related to the biguanide (B1667054) drug phenformin (B89758), molecular docking studies can be used to simulate its interaction with various protein targets. nih.gov

Ligand-protein interaction simulations, often performed using molecular dynamics (MD), provide a dynamic view of the docked complex, allowing for the assessment of its stability and the nature of the interactions over time. researchgate.net These simulations can reveal the importance of specific amino acid residues in the binding pocket and the role of water molecules in mediating interactions. researchgate.net

Key Interaction Moieties in 1-Phenethylguanidine:

Guanidinium (B1211019) Group: This positively charged group is a key feature for forming strong electrostatic and hydrogen bond interactions. wikipedia.org At physiological pH, the guanidinium group is protonated and can interact with negatively charged amino acid residues such as aspartate and glutamate, as well as with the backbone carbonyl oxygen atoms of the protein. nih.gov The planar structure of the guanidinium group allows for multiple hydrogen bond donor interactions. wikipedia.org

Phenethyl Group: The aromatic phenyl ring can engage in various non-covalent interactions, including:

π-π stacking: with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Cation-π interactions: between the positively charged guanidinium group and the electron-rich aromatic ring of the amino acid residues. nih.govnih.gov

Hydrophobic interactions: with nonpolar residues in the binding pocket.

Illustrative Docking Results:

While specific docking studies on 1-phenethylguanidine hydrochloride are not widely published, data from analogous guanidine (B92328) derivatives can provide insights. The following table illustrates potential interactions and their corresponding energies based on studies of similar compounds.

Interaction TypeInteracting Residues (Examples)Estimated Energy (kcal/mol)
Hydrogen Bond (Guanidinium)Asp, Glu, Asn, Gln, Main-chain C=O-3 to -6
Salt Bridge (Guanidinium)Asp, Glu-5 to -10
π-π Stacking (Phenyl)Phe, Tyr, Trp-1 to -3
Cation-π Interaction (Guanidinium-Aromatic Ring)Phe, Tyr, Trp-2 to -5
Hydrophobic (Phenethyl)Ala, Val, Leu, Ile-1 to -2

This table presents representative data for interactions involving guanidinium and phenyl groups based on general principles of molecular recognition and studies on related compounds.

Molecular dynamics simulations of guanidinium-containing ligands have shown that the stability of the ligand-protein complex is often dependent on a network of hydrogen bonds and the dynamic behavior of water molecules within the binding site. aps.org

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) and their relative energies. nih.gov For a flexible molecule like 1-phenethylguanidine, understanding its conformational preferences is crucial as only specific conformations may be able to bind to a biological target.

The primary sources of conformational flexibility in 1-phenethylguanidine are the rotatable bonds in the phenethyl side chain. The energy landscape of the molecule can be mapped by calculating the energy as a function of the torsion angles of these bonds. This mapping helps to identify the low-energy, and therefore most probable, conformations of the molecule in solution.

Key Rotatable Bonds for Conformational Analysis:

C(aryl)-C(ethyl) bond: Rotation around this bond determines the orientation of the phenyl ring relative to the ethyl chain.

C(ethyl)-N(guanidine) bond: Rotation around this bond positions the bulky guanidine group relative to the phenethyl moiety.

Studies on similar molecules, such as substituted guanidines and phenethylamines, indicate that the lowest energy conformations are typically those that minimize steric hindrance between the bulky groups. nih.govnih.gov For instance, an anti-periplanar arrangement of the phenyl and guanidine groups is often favored.

Illustrative Conformational Energy Profile:

The following is a hypothetical energy profile for the rotation around the C(ethyl)-N(guanidine) bond, highlighting the relative energies of different conformers.

Dihedral Angle (°)ConformationRelative Energy (kcal/mol)
0Eclipsed+5.0 (High)
60Gauche+0.8 (Intermediate)
120Eclipsed+4.5 (High)
180Anti0 (Global Minimum)

This table is an illustrative example based on the general principles of conformational analysis for similar chemical structures.

The energy landscape can reveal the barriers to rotation between different conformations and the population of each conformational state at a given temperature. This information is valuable for understanding the dynamic behavior of the molecule and its ability to adopt a bioactive conformation upon binding to a receptor.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. mdpi.comnih.gov These calculations provide detailed information about the distribution of electrons, which governs the molecule's reactivity, polarity, and intermolecular interactions. mdpi.comnih.gov

For this compound, quantum chemical calculations can elucidate:

Charge Distribution: The partial atomic charges on each atom can be calculated, highlighting the electrostatic potential of the molecule. The guanidinium group will carry a significant positive charge, which is delocalized over the three nitrogen atoms and the central carbon atom due to resonance. wikipedia.org

Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important for understanding the molecule's chemical reactivity and its potential to participate in charge-transfer interactions.

Key Electronic Properties of the Guanidinium Cation:

The guanidinium cation is a planar, highly symmetrical ion with significant resonance stabilization. wikipedia.org Quantum chemical studies on the guanidinium ion reveal that the positive charge is not localized on a single atom but is distributed across the entire group. This delocalization contributes to its stability and its ability to form strong, directional hydrogen bonds. nih.govaps.org

Calculated Electronic Properties (Illustrative):

The table below presents typical values for electronic properties that could be obtained for 1-phenethylguanidine through quantum chemical calculations.

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-8.5 eVRelates to the ability to donate electrons.
LUMO Energy-1.2 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap7.3 eVIndicates chemical stability and reactivity.
Dipole Moment~3.5 DReflects the overall polarity of the molecule.

These values are representative and would need to be calculated specifically for 1-phenethylguanidine using appropriate quantum chemical methods.

These computational approaches provide a detailed and multi-faceted understanding of this compound at the molecular level, complementing experimental studies and guiding further research into its biological activities.

Future Research Directions for 1 Phenethylguanidine Hydrochloride

Exploration of Novel Synthetic Pathways

The development of efficient and scalable synthetic routes is a cornerstone of drug discovery and development. While classical methods for guanidine (B92328) synthesis exist, future research should prioritize the development of novel, more sustainable, and higher-yielding pathways to 1-Phenethylguanidine hydrochloride.

Current literature on guanidine synthesis suggests several established methods, such as the reaction of dicyandiamide (B1669379) with ammonium (B1175870) salts at high temperatures. google.com However, these methods can be harsh and may lead to impurities. A review of guanidine synthesis highlights the development of various guanylating agents over the last two decades, offering a toolkit for more controlled and versatile syntheses. orientjchem.org Future research could explore the application of these modern reagents to the synthesis of this compound.

A promising avenue for investigation is the use of metal-catalyzed reactions. For instance, scandium tris(trifluoromethanesulfonate) has been shown to catalyze the guanylation of amines with cyanamide (B42294) in water, a green solvent. chemicalbook.com Adapting such a method for the synthesis of this compound from phenethylamine (B48288) could offer a more environmentally benign and efficient alternative to traditional methods.

Table 1: Potential Novel Synthetic Approaches for this compound

Synthetic StrategyPotential AdvantagesKey Research Questions
Metal-catalyzed GuanylationGreener reaction conditions, potentially higher yields and purity.Identification of optimal catalyst and reaction conditions for phenethylamine.
Flow Chemistry SynthesisImproved safety, scalability, and process control.Development of a continuous flow process for the guanylation reaction.
Chemoenzymatic SynthesisHigh selectivity and milder reaction conditions.Identification of a suitable enzyme for the specific guanylation of phenethylamine.

The exploration of these and other innovative synthetic strategies will be crucial for producing high-purity this compound for further pharmacological evaluation.

Design and Evaluation of Advanced Analogs

The therapeutic potential of a lead compound can often be enhanced through the strategic design of analogs. By modifying the chemical structure of this compound, it may be possible to improve its efficacy, selectivity, and pharmacokinetic properties.

Research on other guanidine derivatives has demonstrated that even simple structural modifications can lead to significant changes in biological activity. For example, the replacement of a flexible alkyl chain with a semi-rigid moiety in a series of guanidine-containing histamine (B1213489) H3 receptor antagonists led to the discovery of potent muscarinic M2 and M4 receptor antagonists. nih.govacs.org This highlights the potential for discovering novel activities through analog design.

Future research on this compound should involve the systematic synthesis and evaluation of a library of analogs. Modifications could include:

Substitution on the phenyl ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) to the phenyl ring could modulate lipophilicity and electronic properties, potentially influencing target binding and pharmacokinetics.

Modification of the ethyl linker: Altering the length or rigidity of the ethyl chain connecting the phenyl and guanidine groups could impact the compound's conformational flexibility and interaction with its biological targets.

Substitution on the guanidine group: While maintaining the core guanidine moiety, substitution with different functional groups could fine-tune the compound's basicity and hydrogen bonding capacity.

Table 2: Proposed Analog Series for this compound

Analog SeriesRationaleDesired Outcome
Phenyl-substituted analogsModulate lipophilicity and electronic properties.Improved target affinity and pharmacokinetic profile.
Alkyl chain variantsAlter conformational flexibility.Enhanced target selectivity.
N-substituted guanidinesFine-tune basicity and hydrogen bonding.Optimized target interactions and reduced off-target effects.

The synthesized analogs would then be subjected to a battery of in vitro and in vivo assays to evaluate their biological activity and establish structure-activity relationships (SAR).

Deeper Mechanistic Elucidations of Biochemical Interactions

A thorough understanding of a compound's mechanism of action is fundamental to its development as a therapeutic agent. For this compound, future research should aim to precisely identify its molecular targets and elucidate the downstream signaling pathways it modulates.

Given its structural similarity to phenformin (B89758), it is plausible that this compound may share some of its biological targets. Phenformin is known to inhibit complex I of the mitochondrial respiratory chain, leading to the activation of AMP-activated protein kinase (AMPK). nih.govnih.gov This, in turn, affects a multitude of cellular processes, including glucose metabolism and cell growth.

Future investigations should directly test the hypothesis that this compound interacts with mitochondrial complex I. Techniques such as high-resolution respirometry and enzymatic assays using isolated mitochondria could be employed. Furthermore, the impact on AMPK activation and its downstream substrates should be assessed using methods like Western blotting and kinase activity assays.

Beyond the well-established targets of biguanides, it is crucial to explore other potential mechanisms. Unbiased screening approaches, such as chemical proteomics, could identify novel binding partners of this compound, potentially revealing unexpected therapeutic opportunities.

Integration of Multi-Omics Approaches in Mechanistic Studies

To gain a comprehensive and unbiased understanding of the biological effects of this compound, the integration of multi-omics approaches is essential. This involves the simultaneous analysis of different layers of biological information, such as the genome, transcriptome, proteome, and metabolome.

A multi-omics approach can provide a holistic view of how a compound perturbs cellular networks and can help in identifying biomarkers of response. Current time information in Bangalore, IN. For instance, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression patterns following treatment with this compound, while proteomic and metabolomic analyses can provide insights into the functional consequences of these changes at the protein and metabolite levels.

Recent studies on metformin, another biguanide (B1667054), have demonstrated the power of multi-omics in understanding its therapeutic effects and identifying genetic variants that influence patient response. mdpi.comnih.govfrontiersin.orghilarispublisher.com A similar strategy applied to this compound could be highly informative.

Table 3: Proposed Multi-Omics Workflow for this compound Research

Omics LayerTechnologyKey Insights
TranscriptomicsRNA-SequencingIdentification of differentially expressed genes and pathways.
ProteomicsMass SpectrometryQuantification of protein abundance and post-translational modifications.
MetabolomicsMass Spectrometry, NMRCharacterization of metabolic perturbations and biomarker discovery.
GenomicsGWAS, eQTL analysisIdentification of genetic variants associated with response.

By integrating these multi-omics datasets, researchers can construct detailed models of the mechanism of action of this compound, potentially leading to the identification of novel therapeutic indications and the development of personalized medicine strategies.

Q & A

Q. How can researchers mitigate risks when scaling up synthesis from milligram to gram quantities?

  • Methodological Answer :
  • Thermal Hazard Assessment : Conduct DSC/TGA to identify exothermic decomposition risks .
  • Process Analytical Technology (PAT) : Implement inline sensors for real-time monitoring of critical parameters (pH, temperature) .
  • Contingency Planning : Develop emergency protocols for spills or runaway reactions, aligned with institutional EH&S guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Phenethylguanidine hydrochloride
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1-Phenethylguanidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.